2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a 2-(3-methoxyphenyl)ethyl group.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-10-7-8-18(16-20)13-14-23-22(25)17-19-9-5-6-15-24(19)29(26,27)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIUFDLUIFXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzenesulfonyl Group: The piperidine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Attachment of the Methoxyphenyl Ethyl Group: The final step involves the reaction of the intermediate with 3-methoxyphenyl ethyl bromide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity on central nervous system receptors.
Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzenesulfonyl group can interact with active sites of enzymes, while the piperidine ring can modulate receptor activity. The methoxyphenyl ethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
| Compound Name | Core Structure | Substituents | Key Structural Differences |
|---|---|---|---|
| Target Compound | Piperidine | 1-Benzenesulfonyl, 2-acetamide linked to 2-(3-methoxyphenyl)ethyl | Reference compound for comparison |
| UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) | Ethylenediamine linker | Phenyl and 3-methoxyphenyl groups on the aminoethyl chain | Lacks piperidine-sulfonyl; simpler arylalkylamine |
| UCM924 (N-{2-[(3-Bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide) | Ethylenediamine linker | 3-Bromo- and 4-fluoro-phenyl groups | Halogenated aryl groups enhance metabolic stability |
| CAS 1105223-44-6 (N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide) | Piperidine | 1-Thiophenesulfonyl, 3-chloro-4-methylphenyl acetamide | Thiophenesulfonyl vs. benzenesulfonyl; altered electronics |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) | Benzothiazole | Trifluoromethylbenzothiazole core, 3-methoxyphenylacetamide | Benzothiazole core vs. piperidine; distinct PK/PD |
| U-48800 (2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) | Cyclohexyl-dimethylamino | Dichlorophenyl, methylacetamide | Cyclohexyl-dimethylamino group; higher lipophilicity |
Physicochemical Properties
However, its piperidine ring and arylalkyl chain introduce moderate lipophilicity (predicted LogP ~2.5–3.0), similar to UCM765 (LogP ~2.8) but lower than U-48800 (LogP ~4.1) . The 3-methoxyphenyl group may confer metabolic susceptibility via demethylation, contrasting with UCM924’s bromo/fluoro substituents, which resist oxidative degradation .
Receptor Binding and Pharmacological Activity
- Melatonin Receptor Affinity : The target compound’s piperidine-sulfonyl motif shares structural homology with MT2-selective ligands like UCM764. Molecular docking suggests the benzenesulfonyl group may occupy hydrophobic pockets in MT2, while the 3-methoxyphenylethyl chain interacts with aromatic residues .
- σ Receptor Interaction : Analogues with piperidine-sulfonyl groups (e.g., CAS 1105223-44-6) exhibit moderate σ1 receptor affinity (Ki ~50–100 nM), suggesting the target compound may share this profile .
- B1 Receptor Modulation : Compounds like DFL20656 () with acetamide-piperidine motifs show B1 receptor antagonism, but the target compound’s benzenesulfonyl group may redirect selectivity toward other targets .
Metabolic Stability and Toxicity
The benzenesulfonyl group in the target compound is less prone to hydrolysis compared to ester-containing analogues (e.g., EP3348550A1 derivatives). However, the 3-methoxyphenyl group may undergo CYP450-mediated demethylation, necessitating structural optimization for improved stability, as seen in UCM924’s halogenated aryl groups . Preliminary toxicity data for piperidine-sulfonyl acetamides (e.g., CAS 1105223-44-6) indicate low acute toxicity (LD50 > 500 mg/kg in rodents), but detailed studies on the target compound are pending .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 313.37 g/mol
- CAS Number : 1601346-42-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities related to metabolic pathways. The presence of the benzenesulfonyl group and the piperidine ring structure contributes to its pharmacological properties.
1. Antidiabetic Effects
Recent studies have indicated that derivatives similar to this compound exhibit significant antidiabetic properties. For instance, compounds with similar structural motifs have shown to lower blood glucose levels in diabetic models. In a comparative study, a related compound demonstrated an IC50 value of approximately 74 µM against protein tyrosine phosphatase 1B (PTP1B), which is a key target in diabetes treatment .
2. Anticancer Potential
The compound has also been investigated for its anticancer activities. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin . The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
3. Neuroprotective Effects
Some studies suggest that similar compounds may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in Alzheimer's disease pathology . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
